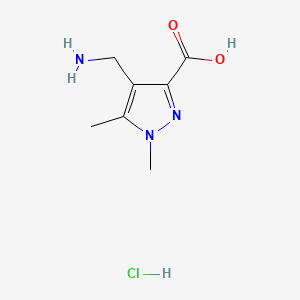![molecular formula C8H7IN2O2S B13470858 Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both iodine and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Iodoimidazo[4,3-b][1,3]thiazole: A closely related compound with similar biological activities.
2-Aminothiazole Derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.
Thiazole-4-carboxylate Derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is unique due to the presence of the ethyl ester group and the iodine atom, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a building block for drug development make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H7IN2O2S |
|---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
ethyl 7-iodoimidazo[5,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C8H7IN2O2S/c1-2-13-8(12)5-3-14-7-6(9)10-4-11(5)7/h3-4H,2H2,1H3 |
InChI Key |
FGKOCQIRLIKDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C(N=CN12)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)


![2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile](/img/structure/B13470808.png)
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)







![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)

